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Compound of Interest

Compound Name:
Methyl 5-bromo-2-methylfuran-3-

carboxylate

CAS No.: 345891-28-3

Cat. No.: B1601904 Get Quote

Methyl 5-bromo-2-methylfuran-3-carboxylate is a polysubstituted furan derivative of

significant interest in synthetic organic chemistry. Its structure incorporates multiple functional

groups—a halogen, an ester, and a methyl group—on a furan scaffold, making it a valuable

intermediate for the synthesis of complex pharmaceuticals and agrochemicals[1]. The precise

arrangement of these substituents is critical to its reactivity and the properties of its

downstream products. Therefore, unambiguous structural confirmation is paramount.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the

structural elucidation of organic molecules in solution. This guide provides a comprehensive

analysis of the ¹H and ¹³C NMR spectra of Methyl 5-bromo-2-methylfuran-3-carboxylate. As

a Senior Application Scientist, this paper moves beyond simple data reporting to explain the

causal relationships between the molecular structure and the resulting spectral features. We

will delve into the rationale behind chemical shift predictions, explore the influence of

substituent effects, and provide a robust experimental framework for acquiring high-quality

data. This document is intended for researchers, chemists, and drug development

professionals who rely on NMR for routine characterization and novel compound discovery.

Molecular Structure and Key NMR-Active Nuclei
To facilitate a clear discussion, the molecular structure of Methyl 5-bromo-2-methylfuran-3-
carboxylate is presented below with a standardized numbering scheme. This numbering will
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be used consistently for all spectral assignments.

Figure 1: Structure of Methyl 5-bromo-2-methylfuran-3-carboxylate with IUPAC numbering.

The molecule possesses three distinct sets of protons (¹H) and seven unique carbon (¹³C)

environments, each expected to produce a distinct signal in its respective NMR spectrum.

¹H NMR Spectral Analysis: A Predictive Approach
The ¹H NMR spectrum provides information on the number of different proton environments,

their electronic surroundings, and their proximity to other protons. For Methyl 5-bromo-2-
methylfuran-3-carboxylate, we anticipate three distinct signals.

Furan Ring Proton (H-4): There is a single proton attached to the furan ring at the C-4

position. Its chemical shift is influenced by several factors. The adjacent oxygen atom in the

ring is strongly electronegative, which generally deshields furan protons. The electron-

withdrawing carboxylate group at C-3 will further deshield H-4. In contrast, the methyl group

at C-2 is weakly electron-donating. Based on data for similar substituted furans, the chemical

shift for this proton is expected to be in the aromatic region, significantly downfield. For

instance, in Methyl 5-methylfuran-2-carboxylate, the H-4 proton appears at δ 6.11 ppm[2].

The replacement of a methyl group at C-5 with an electron-withdrawing bromine atom will

likely cause a further downfield shift. Therefore, a chemical shift in the range of δ 6.3-6.5

ppm is a reasonable prediction. This proton has no adjacent protons, so it will appear as a

singlet (s).

Ester Methyl Protons (-OCH₃): The three protons of the methyl ester group are chemically

equivalent. They are attached to an oxygen atom, which deshields them relative to an alkyl

C-H bond. Their typical chemical shift range is δ 3.5-4.0 ppm. In the structurally related

Methyl 5-methylfuran-2-carboxylate, this signal appears at δ 3.87 ppm[2]. We predict a

similar value of approximately δ 3.8 ppm for the target molecule, appearing as a sharp

singlet (s) with an integration of 3H.

Ring Methyl Protons (C2-CH₃): The three protons of the methyl group at the C-2 position are

also equivalent. These protons are attached to an sp²-hybridized carbon of the furan ring,

placing them slightly more downfield than a typical alkane methyl group. In Ethyl 5-

methylfuran-2-carboxylate, this methyl signal is observed at δ 2.35 ppm[2]. A similar
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chemical shift of around δ 2.4 ppm is predicted here. This signal will be a singlet (s) with an

integration of 3H.

Predicted ¹H NMR Data Summary
Signal Assignment

Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration

H-4 (furan) ~ 6.4 Singlet (s) 1H

-COOCH₃ (ester) ~ 3.8 Singlet (s) 3H

C2-CH₃ (ring) ~ 2.4 Singlet (s) 3H

¹³C NMR Spectral Analysis: Deciphering the Carbon
Skeleton
The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides

insight into their electronic environment and hybridization. For the title compound, seven

distinct carbon signals are expected. The analysis of substituent-induced chemical shifts (SCS)

is crucial for assigning these signals[3][4].

Carbonyl Carbon (C=O): The carbonyl carbon of the ester group is the most deshielded

carbon in the molecule due to the strong deshielding effect of the double-bonded oxygen and

the single-bonded oxygen. This signal is characteristically found far downfield, typically in the

range of δ 160-170 ppm.

Furan Ring Carbons (C-2, C-3, C-4, C-5):

C-2 & C-5: These carbons, being adjacent to the ring oxygen, are generally the most

deshielded of the ring carbons[5]. In this molecule, C-2 is attached to a methyl group

(weakly shielding) and C-5 is attached to a bromine atom. The electronegativity of bromine

causes a significant inductive deshielding effect. However, the "heavy atom effect" of

bromine can also cause the C-5 signal to be broader and shifted upfield compared to what

electronegativity alone would suggest. Given these competing effects, C-2, which is also

part of the more substituted side of the ring, is predicted to be significantly downfield, likely

around δ 150-155 ppm. The C-5 carbon, bonded to bromine, is expected to be in the δ

118-125 ppm range.
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C-3 & C-4: These carbons are further from the ring oxygen and thus generally more

shielded than C-2 and C-5. C-3 is directly attached to the electron-withdrawing carboxylate

group, which will deshield it. C-4 is attached to a proton and is adjacent to the bromine-

bearing C-5 and the ester-bearing C-3. The signal for C-3 is predicted around δ 115-120

ppm, while the C-4 signal is expected to be the most shielded of the ring carbons, likely

appearing around δ 110-115 ppm.

Ester Methyl Carbon (-OCH₃): The carbon of the ester's methyl group is attached to an

oxygen atom, placing its signal in the typical range for such groups, predicted to be around δ

51-53 ppm.

Ring Methyl Carbon (C2-CH₃): The carbon of the methyl group attached to the furan ring is

the most shielded carbon in the molecule. It is expected to appear at the highest field, likely

in the range of δ 13-15 ppm.

Predicted ¹³C NMR Data Summary
Signal Assignment Predicted Chemical Shift (δ, ppm)

-C=O (ester) ~ 162

C-2 ~ 152

C-5 ~ 122

C-3 ~ 118

C-4 ~ 112

-COOCH₃ (ester) ~ 52

C2-CH₃ (ring) ~ 14

Experimental Protocol: A Self-Validating Workflow
Acquiring high-fidelity, reproducible NMR data requires a meticulous and standardized

approach. The following protocol is designed to ensure data integrity for the characterization of

Methyl 5-bromo-2-methylfuran-3-carboxylate.

Workflow for NMR Analysis
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Sample Preparation

Data Acquisition

Data Processing & Analysis

1. Weigh Sample
(5-10 mg)

2. Select Deuterated Solvent
(e.g., CDCl₃, 0.6 mL)

3. Dissolve & Transfer
to 5mm NMR Tube

4. Add Internal Standard
(optional, e.g., TMS)

5. Insert Sample into Magnet

6. Lock, Tune, and Shim

7. Acquire ¹H Spectrum
(e.g., 32 scans, 45° pulse)

Standard parameters

8. Acquire ¹³C Spectrum
(e.g., 1024 scans, proton decoupled)

Increased scans for S/N

9. Fourier Transform

10. Phase & Baseline Correction

11. Calibrate Chemical Shifts
(to solvent residual peak or TMS)

12. Integrate ¹H Peaks &
Assign Signals

13. Correlate with ¹³C Data

Structural Confirmation

Final Report Generation

Click to download full resolution via product page

Figure 2: Standardized workflow for NMR sample preparation, data acquisition, and analysis.
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Step-by-Step Methodology
Sample Preparation:

Accurately weigh approximately 5-10 mg of Methyl 5-bromo-2-methylfuran-3-
carboxylate.

Select a suitable deuterated solvent. Chloroform-d (CDCl₃) is an excellent first choice as it

is a relatively non-polar aprotic solvent that readily dissolves many organic compounds

and has a well-defined residual peak for calibration (δ 7.26 ppm)[6].

Dissolve the sample in approximately 0.6 mL of the deuterated solvent directly in a clean,

dry vial before transferring the solution to a 5 mm NMR tube. This ensures complete

dissolution and accurate concentration.

If absolute chemical shift referencing is required, a small amount of tetramethylsilane

(TMS) can be added as an internal standard (δ 0.00 ppm). However, for routine

characterization, referencing to the residual solvent peak is standard practice[7].

Instrumental Setup and Data Acquisition:

The experiments should be performed on a spectrometer with a field strength of at least

300 MHz to ensure adequate signal dispersion[6].

Locking and Shimming: After inserting the sample, the instrument's deuterium lock system

should be engaged on the solvent signal. Automated or manual shimming procedures

must be performed to optimize the magnetic field homogeneity, which is critical for

achieving sharp lines and high resolution.

¹H NMR Acquisition: A standard single-pulse experiment is sufficient. Typical parameters

include a 45° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-2

seconds, and the collection of 16 to 32 scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: A proton-decoupled experiment (e.g., zgpg30) is standard. Due to

the low natural abundance of ¹³C, more scans (e.g., 512 to 1024) and a longer relaxation

delay may be necessary to obtain a spectrum with an adequate signal-to-noise ratio,

especially for the quaternary carbons (C-2, C-3, C-5, and the carbonyl).
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Data Processing:

Apply an exponential window function to the Free Induction Decay (FID) to improve the

signal-to-noise ratio before Fourier transformation.

Carefully phase the spectrum manually to ensure all peaks are in pure absorption mode.

Apply a baseline correction algorithm to produce a flat baseline across the spectrum.

Calibrate the chemical shift axis by setting the residual CDCl₃ peak to δ 7.26 ppm for the

¹H spectrum and δ 77.16 ppm for the ¹³C spectrum[8].

For the ¹H spectrum, perform integration to determine the relative ratios of the protons

corresponding to each signal.

Conclusion
The comprehensive analysis of ¹H and ¹³C NMR spectra is indispensable for the structural

verification of Methyl 5-bromo-2-methylfuran-3-carboxylate. This guide provides a detailed

predictive framework for both spectra, grounded in the fundamental principles of substituent

effects on the furan ring system. The predicted ¹H spectrum is characterized by three distinct

singlets corresponding to the furan proton, the ester methyl group, and the ring-bound methyl

group. The ¹³C spectrum is predicted to show seven signals, with chemical shifts dictated by

the electronic influence of the oxygen heteroatom, the bromine, and the methyl carboxylate

group. By following the detailed, self-validating experimental protocol outlined, researchers can

confidently acquire high-quality, reproducible data to confirm the identity and purity of this

versatile chemical intermediate, ensuring the integrity of their subsequent research and

development efforts.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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